Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol
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Overview
Description
Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol is a complex organic compound that combines the structural features of benzoic acid and a chlorinated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of benzoic acid to introduce the chlorine atom at the desired position. This is followed by the reaction with 2-methylpropan-1-ol under controlled conditions to introduce the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoic acid: Similar structure but lacks the chloromethyl and methyl groups.
2-Chlorobenzoic acid: Chlorine atom is positioned differently on the benzene ring.
4-Chlorobenzoic acid: Chlorine atom is positioned at the para position on the benzene ring.
Uniqueness
Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol is unique due to the presence of both a chloromethyl group and a methyl group, which confer distinct chemical properties and reactivity compared to other chlorobenzoic acids.
Properties
CAS No. |
61018-11-9 |
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Molecular Formula |
C12H16Cl2O3 |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H6O2.C5H10Cl2O/c8-7(9)6-4-2-1-3-5-6;1-5(2-6,3-7)4-8/h1-5H,(H,8,9);8H,2-4H2,1H3 |
InChI Key |
KKIGXMTVUAYEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CCl)CCl.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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